

Cefadroxil sulfoxide UV-Vis spectroscopic analysis

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Compound Focus: Cefadroxil Sulfoxide

CAS No.: 182290-77-3

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Analytical Methods for Cefadroxil

The following table summarizes the key parameters from validated UV-Vis spectroscopic methods for Cefadroxil in bulk and pharmaceutical dosage forms.

Method Parameter	Area Under Curve (AUC) Method [1]	First Order Derivative Method [2]	Conventional UV Analysis [3]
Analytical Technique	AUC (260-266 nm)	First Derivative (Zero-crossing)	Absorption Maxima
Solvent	Double distilled water	0.1N HCl	Double distilled water
Linearity Range	05 - 25 µg/mL	04 - 36 µg/mL	05 - 30 µg/mL
Correlation Coefficient (r)	0.9993	Established per ICH	Established per ICH
Accuracy (% Recovery)	99.26%	Validated per ICH	Validated per ICH

Method Parameter	Area Under Curve (AUC) Method [1]	First Order Derivative Method [2]	Conventional UV Analysis [3]
Limit of Detection (LOD)	1.04 µg/mL	Reported per ICH	Reported per ICH
Limit of Quantification (LOQ)	3.15 µg/mL	Reported per ICH	Reported per ICH
Remarks	Validated as per ICH guidelines; uses wavelength range for calculation.	Used for simultaneous estimation with Probenecid.	Used for dissolution studies; Absorption maxima at 232 nm.

Detailed Experimental Protocols

Here are detailed methodologies for the key assays, which can be adapted for future sulfoxide analysis.

Protocol 1: Area Under Curve (AUC) Method for Estimation [1]

This method is precise, accurate, and economical for the estimation of Cefadroxil in bulk and tablet dosage forms.

- **1. Instrument and Materials**

- **Instrument:** UV-Vis Spectrophotometer with 1 cm matched quartz cells.
- **Chemical Reagents:** Cefadroxil reference standard, tablet formulation, and double distilled water.

- **2. Preparation of Standard Stock Solution**

- Accurately weigh 100 mg of Cefadroxil working standard and transfer to a 100 mL volumetric flask.
- Dissolve and dilute to volume with double distilled water to obtain a primary stock solution of 1000 µg/mL.

- **3. Calibration Curve and Linearity**

- Pipette appropriate volumes (0.5, 1.0, 1.5, 2.0, 2.5 mL) of the primary stock solution into a series of 100 mL volumetric flasks.
- Dilute to the mark with double distilled water to obtain concentrations of 5, 10, 15, 20, and 25 µg/mL.
- Scan each solution over the range of 260 nm to 266 nm.
- Calculate the area under the curve for each spectrum within this range. Plot the AUC values against the corresponding concentrations to establish the calibration graph.

- **4. Sample Preparation from Tablet Dosage Form**

- Weigh and finely powder not less than 20 tablets.
- Transfer an amount of powder equivalent to 100 mg of Cefadroxil to a 100 mL volumetric flask.
- Add about 70 mL of double distilled water, sonicate for 15 minutes, and then dilute to volume.
- Filter the solution using Whatman filter paper No. 1, discarding the first few mL of the filtrate.
- Further dilute the filtrate suitably with the same solvent to obtain a concentration within the linearity range.

- **5. Analysis**

- Scan the prepared sample solution from 260 nm to 266 nm and calculate the AUC.
- Determine the concentration of Cefadroxil in the sample by comparing the sample AUC with the calibration curve.

Protocol 2: First Order Derivative Method for Simultaneous Estimation [2]

This method eliminates spectral interference and is suitable for simultaneous estimation with another drug like Probenecid.

- **1. Instrument and Materials**

- **Instrument:** UV-Vis Spectrophotometer capable of derivative spectroscopy.
- **Chemical Reagents:** Cefadroxil and Probenecid reference standards, and 0.1N HCl as solvent.

- **2. Preparation of Standard Solutions**

- Prepare separate stock solutions of Cefadroxil and Probenecid in 0.1N HCl.

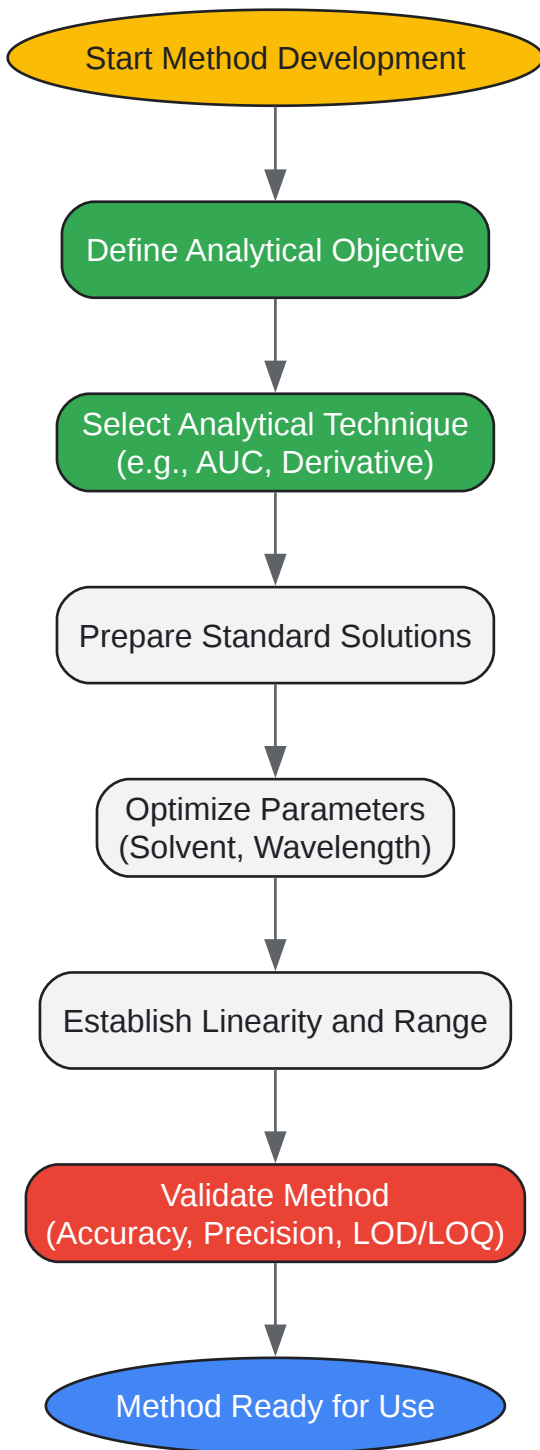
- Dilute the solutions to obtain a series of mixed standard solutions containing 4-36 $\mu\text{g/mL}$ of Cefadroxil and 5-25 $\mu\text{g/mL}$ of Probenecid.

- **3. Method Development and Analysis**

- Record the zero-order spectra of both drugs and their mixtures.
- Convert the spectra to the first order derivative (typically using a $\Delta\lambda$ of 4-8 nm).
- Identify the zero-crossing points: the wavelength where the derivative amplitude of Cefadroxil is zero (e.g., 237.8 nm) is used to quantify Probenecid, and vice-versa (e.g., 260 nm for Cefadroxil).
- Measure the derivative amplitudes at the selected wavelengths and construct calibration curves for each drug.

Workflow for Analytical Method Development

The following diagram outlines a general workflow for developing and validating a UV-Vis spectroscopic method, based on the procedures cited in the literature.



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Important Limitations and a Path Forward

A critical finding from the search is the absence of specific data on **Cefadroxil sulfoxide**. The sulfoxide is typically an oxidative metabolite or degradation product, and its UV-Vis properties would differ from the parent compound [4]. Therefore, the protocols above cannot be directly applied to the sulfoxide without modification.

To address this gap, I suggest the following research path:

- **Synthesis and Isolation:** The first step would be to prepare and purify a reference standard of **Cefadroxil sulfoxide**, likely through controlled oxidation of Cefadroxil.
- **Preliminary Profiling:** Once isolated, characterize its UV-Vis spectrum to determine its unique absorption and/or derivative spectral characteristics.
- **Method Adaptation:** The core principles of the protocols provided (AUC, derivative spectroscopy) can then be re-optimized using the sulfoxide standard to develop a specific, validated method.

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References

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